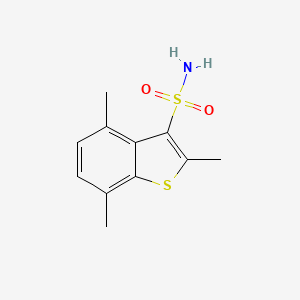
2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide is a synthetic organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by three methyl groups attached to the benzothiophene ring and a sulfonamide group at the 3-position. Benzothiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide can be achieved through various synthetic routes. One common method involves the condensation of 2,4,7-trimethylbenzothiophene with sulfonamide precursors under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the sulfonamide group .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and automated reactors allows for efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the benzothiophene ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,7-Trimethylbenzothiophene: Lacks the sulfonamide group, resulting in different chemical properties and reactivity.
2,4,6-Trimethylbenzothiophene: Similar structure but different methyl group positions, leading to variations in biological activity.
Benzothiophene-3-sulfonamide: Lacks the methyl groups, affecting its chemical and biological properties.
Uniqueness
2,4,7-Trimethyl-1-benzothiophene-3-sulfonamide is unique due to the presence of three methyl groups and a sulfonamide group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H13NO2S2 |
|---|---|
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
2,4,7-trimethyl-1-benzothiophene-3-sulfonamide |
InChI |
InChI=1S/C11H13NO2S2/c1-6-4-5-7(2)10-9(6)11(8(3)15-10)16(12,13)14/h4-5H,1-3H3,(H2,12,13,14) |
Clé InChI |
ODSKOZROJNQYKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C)SC(=C2S(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


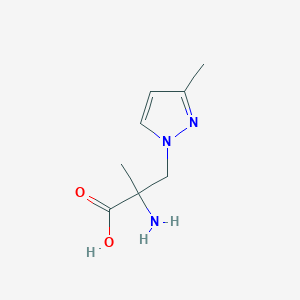
![4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13069550.png)
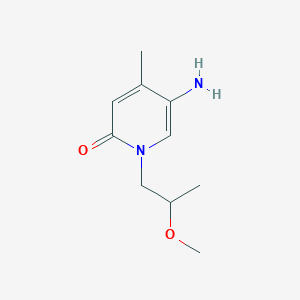
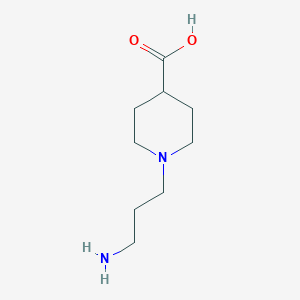
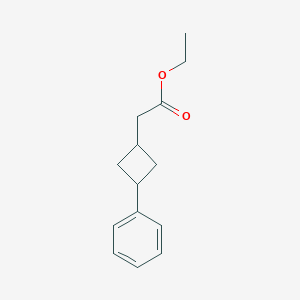
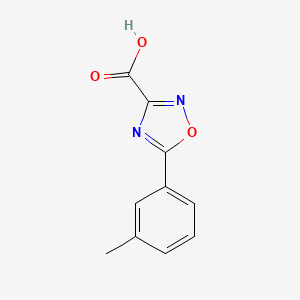
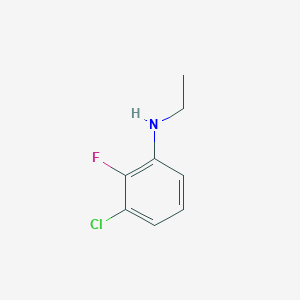
![1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13069579.png)
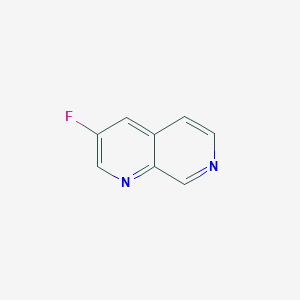

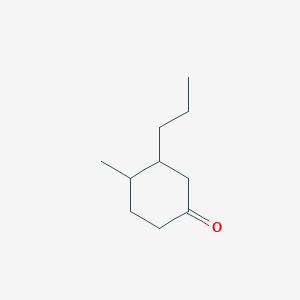
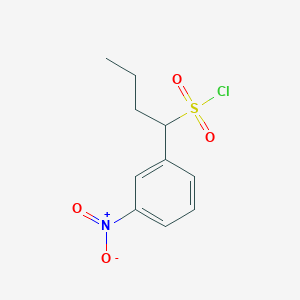
![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13069607.png)
![2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13069622.png)
